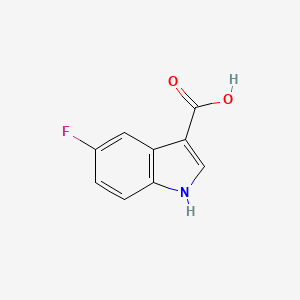

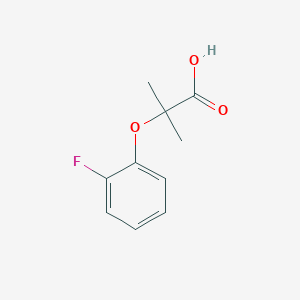

5-fluoro-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

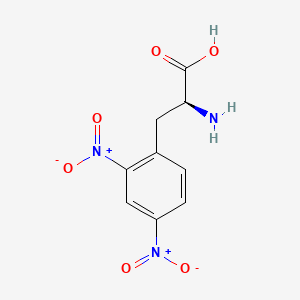

5-Fluoro-1H-indole-3-carboxylic acid (5-F-ICA) is a fluorinated indole carboxylic acid. It is an important building block in the synthesis of molecules with diverse biological activities, including those related to medicinal chemistry, biochemistry, and pharmacology. 5-F-ICA has been used in the synthesis of several drugs and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Anticancer Properties

5-Fluoro-1H-indole-3-carboxylic acid and its derivatives have been extensively studied for their anticancer properties. For instance, a study on the synthesis and evaluation of indole-carboxylic acids derivatives demonstrated significant anticancer activity, particularly in NCI60-cell lines. One derivative, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester 2a, showed notable antimitotic activity at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020). Another study synthesized novel indole-azolidinone hybrids using 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and found these compounds exhibited significant cytotoxic action towards various cancer cell lines, including breast, colon, and lung cancer cells (Kryshchyshyn-Dylevych et al., 2021).

Antiviral Activity

Studies have also explored the antiviral properties of derivatives of this compound. For example, research on substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives showed significant activity against viruses such as the hepatitis C virus and influenza A virus. Some compounds demonstrated higher efficacy than known antiviral agents in suppressing virus replication in cell cultures and animal models (Ivachtchenko et al., 2015).

Electrochemical Applications

This compound has applications in electrochemistry as well. A study on fluoro-substituted conjugated polyindole revealed that poly(5-fluoroindole) demonstrated excellent charge storage capabilities, making it a promising material for supercapacitor applications. This study highlighted the superior electrochemical properties of 5-fluoroindole derivatives compared to other polyindole materials (Wang et al., 2019).

Hepatitis C Virus Inhibition

In the field of hepatitis C virus research, derivatives of this compound have shown potential as inhibitors. One study identified irreversible inhibitors with p-fluoro-sulfone- or p-fluoro-nitro-substituted N-1 benzyl groups, demonstrating remarkable potency in inhibiting the hepatitis C virus NS5B polymerase (Chen et al., 2012).

Synthesis and Structure Analysis

Research has also focused on the synthesis and structural analysis of this compound derivatives. For example, an improved synthesis method was developed for ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, highlighting the compound's potency against HIV1 reverse transcriptase (Piscitelli et al., 2008). Another study presented a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).

Antidepressant Potential

Some derivatives of this compound have been investigated for their potential as antidepressants. A study explored unsymmetrical ureas prepared as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, finding that some compounds, such as 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylic acid derivatives, exhibited significant affinity at the 5-HT(1B) receptor (Matzen et al., 2000).

Synthesis of

Fluoroindolecarboxylic AcidsThe synthesis of fluoroindolecarboxylic acids has been a topic of interest in chemical research. A comprehensive study provided a rational access to twelve fluoroindolecarboxylic acids, showing the versatility of these compounds in various chemical syntheses. This research highlighted the feasibility of synthesizing a wide range of fluoroindolecarboxylic acids using different chemical methods (Schlosser et al., 2006).

Safety and Hazards

Orientations Futures

The application of indole derivatives for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years . Future research may focus on the construction of indoles as a moiety in selected alkaloids . Additionally, the compound’s metabolic profiles suggest that it could be incorporated into analytical methods for urine to document intake .

Mécanisme D'action

Target of Action

5-Fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets . This makes it a valuable compound for the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects .

Biochemical Pathways

Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects are diverse, given the broad spectrum of biological activities associated with indole derivatives .

Pharmacokinetics

The physicochemical properties of indole derivatives can influence their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s storage temperature can affect its stability

Analyse Biochimique

Biochemical Properties

5-fluoro-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting various cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, while it may degrade under others, leading to changes in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s biological activity by altering its chemical structure and properties. Additionally, the compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity by determining its concentration in various tissues and cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZBAXLIHRBNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590780 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23077-43-2 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)